molecular formula C7H3ClFIN2 B15295707 4-chloro-5-fluoro-2-iodo-1H-pyrrolo[2,3-b]pyridine CAS No. 1241675-06-8

4-chloro-5-fluoro-2-iodo-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B15295707
CAS No.: 1241675-06-8
M. Wt: 296.47 g/mol
InChI Key: MQRUFKJOQYNLBT-UHFFFAOYSA-N
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Description

4-chloro-5-fluoro-2-iodo-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that contains chlorine, fluorine, and iodine substituents on a pyrrolo[2,3-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-5-fluoro-2-iodo-1H-pyrrolo[2,3-b]pyridine typically involves multi-step procedures starting from commercially available precursors. One common route involves the halogenation of pyrrolo[2,3-b]pyridine derivatives.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale procedures to improve yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

4-chloro-5-fluoro-2-iodo-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)

    Electrophilic Substitution: Bromine (Br2), chlorine (Cl2)

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Coupling Reactions: Palladium catalysts (Pd(PPh3)4), bases (K2CO3, Na2CO3)

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can introduce various functional groups such as alkyl, aryl, or amino groups .

Scientific Research Applications

4-chloro-5-fluoro-2-iodo-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-chloro-5-fluoro-2-iodo-1H-pyrrolo[2,3-b]pyridine depends on its specific application. In medicinal chemistry, it often acts by inhibiting specific enzymes or receptors. For example, derivatives of this compound have been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and survival . The inhibition of FGFRs can lead to the suppression of tumor growth and metastasis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-5-fluoro-2-iodo-1H-pyrrolo[2,3-b]pyridine is unique due to the presence of three different halogen atoms, which provides a versatile platform for further functionalization. This unique combination of halogens can lead to distinct reactivity patterns and biological activities compared to its analogs .

Properties

CAS No.

1241675-06-8

Molecular Formula

C7H3ClFIN2

Molecular Weight

296.47 g/mol

IUPAC Name

4-chloro-5-fluoro-2-iodo-1H-pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C7H3ClFIN2/c8-6-3-1-5(10)12-7(3)11-2-4(6)9/h1-2H,(H,11,12)

InChI Key

MQRUFKJOQYNLBT-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC2=NC=C(C(=C21)Cl)F)I

Origin of Product

United States

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